molecular formula C15H10ClF3N2O4 B3473629 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B3473629
M. Wt: 374.70 g/mol
InChI Key: AXMYIHPZFADZFG-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide is an organic compound with the molecular formula C15H10ClF3NO4. This compound is characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a nitrophenoxy moiety. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound is not available in the current resources . The effects of such compounds often depend on their specific chemical structure and the biological system they interact with.

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)phenyl isocyanate”, indicates that it is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, which this compound is likely a part of, has been increasing steadily in the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves the following steps:

    Nitration: The starting material, 2-chloro-5-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group, forming 2-chloro-5-(trifluoromethyl)-4-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated using chloroacetyl chloride in the presence of a base such as pyridine to form the corresponding acetamide.

    Etherification: Finally, the acetamide is reacted with 4-nitrophenol under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.

    4-nitrophenol: Another precursor used in the synthesis.

    N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: A structurally similar compound with different substitution patterns.

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O4/c16-12-6-1-9(15(17,18)19)7-13(12)20-14(22)8-25-11-4-2-10(3-5-11)21(23)24/h1-7H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMYIHPZFADZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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